AKR1C3 Substrate Preference: 8-Fold Higher Enzymatic Efficiency for 11KA4 vs. Androstenedione
Adrenosterone (11KA4) demonstrates a markedly higher enzymatic efficiency as a substrate for aldo-keto reductase 1C3 (AKR1C3) compared to the classical androgen precursor androstenedione (A4). AKR1C3 is the key enzyme responsible for the intratumoral activation of weak androgens to potent androgens in castration-resistant prostate cancer (CRPC). [1]
| Evidence Dimension | AKR1C3 Enzymatic Efficiency |
|---|---|
| Target Compound Data | Enzymatic efficiency designated as 8-fold greater relative to androstenedione baseline. |
| Comparator Or Baseline | Androstenedione (A4), classic substrate; Enzymatic efficiency set as 1-fold baseline. |
| Quantified Difference | 8-fold higher enzymatic efficiency for 11KA4 compared to A4. |
| Conditions | Purified recombinant AKR1C3 enzyme assay. |
Why This Matters
This quantifies 11KA4 as the superior precursor for generating potent androgens like 11-ketotestosterone (11KT) in CRPC research models, directly impacting decisions regarding in vitro steroidogenesis and disease modeling studies.
- [1] Barnard, M., et al. (2018). 11-Oxygenated androgen precursors are the preferred substrates for aldo-keto reductase 1C3 (AKR1C3). The Journal of Steroid Biochemistry and Molecular Biology, 183, 45-53. doi: 10.1016/j.jsbmb.2018.05.008. Data extracted from OMICSDI dataset S-EPMC6283102. View Source
